molecular formula C17H15N3O2 B3006780 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-41-8

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3006780
CAS No.: 865287-41-8
M. Wt: 293.326
InChI Key: GZCDPCCLICYKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a scaffold for developing novel therapeutic agents. Compounds within this structural family are the subject of ongoing investigation for their pharmacological properties. Recent research on halogenated analogs has demonstrated potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, suggesting a promising role for this chemical class in addressing antibiotic-resistant infections . Furthermore, structural variations of the 1,3,4-oxadiazole core, particularly when functionalized with specific benzamide groups, have been synthesized and explored for their anti-inflammatory and potential anti-cancer activities . The specific 3,4-dimethylphenyl substitution on the benzamide ring of this compound may influence its electron density, lipophilicity, and steric configuration, which are critical parameters for optimizing drug-target interactions . Researchers can utilize this compound as a key intermediate or lead molecule in projects aimed at developing new anti-biofilm agents, anti-inflammatory drugs, or in broader drug discovery screening programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDPCCLICYKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding. This interaction could lead to changes in the target proteins, potentially altering their function.

Biochemical Pathways

Similar compounds have been shown to inhibit alkaline phosphatases, which play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and lipid metabolism.

Result of Action

Based on the potential inhibition of alkaline phosphatases, it can be inferred that the compound may have significant effects on cellular processes regulated by these enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances.

Biological Activity

Introduction

3,4-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound within the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H15N3O
  • Molecular Weight : 265.31 g/mol
  • IUPAC Name : this compound

The oxadiazole ring is a key feature of this compound, contributing to its biological activity.

Antibacterial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related oxadiazole derivatives have MIC values ranging from 0.06 to 1 μg/mL against MRSA clinical isolates .

The mechanisms through which this compound exerts its antibacterial effects are still being elucidated. Notable findings include:

  • Inhibition of Lipoteichoic Acid (LTA) Biosynthesis : Some oxadiazole derivatives inhibit LTA biosynthesis in S. aureus, which is crucial for bacterial cell wall integrity .
  • Multi-targeting Antibiotics : Proteomics studies suggest that oxadiazoles can regulate various essential proteins involved in bacterial growth and survival .
  • Membrane Depolarization : The compound may induce changes in bacterial membrane potential, leading to cell death through depolarization and disruption of membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent PositionSubstituent TypeEffect on Activity
ParaElectron-withdrawing (e.g., Cl)Increased potency against MRSA
OrthoAlkyl groupsModulation of pKa and solubility
MetaAromatic groupsAltered interaction with bacterial targets

These modifications can enhance or diminish the compound's antimicrobial efficacy and pharmacokinetic properties.

Study on Antimicrobial Efficacy

A comparative study involving several oxadiazole derivatives demonstrated that modifications significantly impacted their MIC values against S. aureus. For example:

  • Compound HSGN-220 : Exhibited an MIC of 0.25 μg/mL against MRSA and showed low resistance development over time .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Preparation of Oxadiazole Ring : Starting from benzoic acid derivatives through cyclization with hydrazine.
  • Substitution Reactions : Introducing various substituents to optimize biological activity.

Research Findings

Recent findings suggest that the incorporation of different substituents on the oxadiazole ring can lead to enhanced antibacterial properties while maintaining low toxicity profiles in mammalian cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various bacterial strains, showing promising results. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Properties
In a study published in the Journal of Medicinal Chemistry, a series of 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity. The compound 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-cancer Research

Mechanism of Action
Oxadiazole-containing compounds have been investigated for their potential anti-cancer properties. The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development .

Materials Science

Photoluminescent Properties
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing photoluminescent properties. These materials are particularly useful in optoelectronic devices.

Data Table: Photoluminescent Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound45025
Other Oxadiazole Derivative A47030
Other Oxadiazole Derivative B43020

This table highlights the emission characteristics of this compound compared to other derivatives .

Agricultural Applications

Pesticidal Activity
Oxadiazole derivatives have shown promise as pesticides due to their ability to disrupt metabolic processes in pests. The specific compound under discussion has been evaluated for its efficacy against common agricultural pests.

Case Study: Efficacy Against Insect Pests
In field trials conducted on crops susceptible to aphid infestations, this compound was applied at varying concentrations. Results indicated a significant reduction in pest populations compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings Reference ID
This compound 3,4-dimethyl benzamide Not explicitly reported in evidence; inferred potential based on structural analogs Likely enhanced lipophilicity due to methyl groups; synthetic efficiency via microwave methods (similar to 3a-3e derivatives)
VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 2,4-dichlorophenyl, imidazole-ethyl linker Antifungal, antiparasitic (Chagas disease) 100% cure rate in murine Chagas disease; irreversible inhibition of T. cruzi CYP51 enzyme; crystallographic binding confirmed .
VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 3,4′-difluorobiphenyl, imidazole-ethyl linker Broad-spectrum antiprotozoal Improved CYP51 binding over VNI; active against T. brucei and Leishmania spp.; structure-based design enhanced potency .
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Alanine-derived side chain Histone deacetylase (HDAC) inhibition Highest inhibitory activity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ < 10 µM) .
4-nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e) 4-nitro benzamide, phenyl-oxadiazole Not explicitly reported; nitro group may enhance electrophilic interactions High yield (87%); characterized by IR (NO₂ peaks at 1348, 1539 cm⁻¹) and NMR .
4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7b) 4-chloro benzamide, phenyl-oxadiazole Not explicitly reported Moderate yield (74%); IR confirmed C=O (1689 cm⁻¹) and NH (3323 cm⁻¹) .
LMM5 [4-(benzyl(methyl)sulfamoyl)-N-(5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl)benzamide] Sulfamoyl, 4-methoxyphenylmethyl Antifungal (Candida spp.) Comparable activity to fluconazole; solubilized with Pluronic F-127 .
Ethyl-5-((2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carboylimino)methyl)-2-methylfuran-3-carboxylate (6g) Furan-carboxylate hybrid Not explicitly reported Low yield (42%); ester and amide functionalities confirmed by IR .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenation: VNI and VFV (chloro/fluoro-substituted) exhibit strong antiparasitic activity due to enhanced CYP51 binding. The 3,4-dimethyl groups in the target compound may similarly improve membrane permeability but lack direct evidence for CYP51 inhibition . Amino Acid Derivatives: The alanine-linked oxadiazole (2-amino-N-...) demonstrates HDAC inhibition, suggesting that side-chain modifications can redirect activity toward cancer targets .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for 3a-3e derivatives) achieves >90% yields in some cases, whereas traditional methods for compounds like 6g yield ≤43% .

Crystallographic and Binding Data :

  • VNI and VFV exhibit irreversible binding to CYP51 due to hydrophobic interactions with the oxadiazole-phenyl core and halogen-substituted aryl groups. The 3,4-dimethyl groups in the target compound may occupy similar hydrophobic pockets but require validation .

Research Findings and Implications

  • Antiparasitic Potential: The VNI/VFV scaffold demonstrates that halogenation and biphenyl extensions optimize steric and electronic interactions with CYP51. The 3,4-dimethyl variant could be tested against similar targets to assess competitive inhibition .
  • Synthetic Advancements : Microwave methods reduce reaction times and improve purity, making them ideal for scaling the target compound .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols. A general route starts with esterification of substituted benzoic acids (e.g., 3,4-dimethylbenzoic acid) to form methyl esters, followed by hydrazinolysis to yield hydrazides. Subsequent cyclization with cyanogen bromide or carbon disulfide under microwave-assisted conditions generates the 1,3,4-oxadiazole ring. Coupling with activated acyl chlorides (e.g., 3,4-dimethylbenzoyl chloride) in anhydrous THF or DMF, using bases like NaH, completes the benzamide linkage. Key factors include reaction temperature (60–100°C), solvent polarity, and stoichiometric control of intermediates to avoid byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at C3/C4 of the benzamide ring).
  • X-ray crystallography : Resolves bond angles and torsion angles, particularly for the oxadiazole ring (e.g., orthorhombic crystal system with space group P212121, as seen in related oxadiazole derivatives) .
  • Elemental analysis : Ensures >95% purity by matching calculated vs. observed C/H/N/S percentages .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients.
  • TLC : Silica gel plates eluted with ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ≈ 350–360 for typical derivatives) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. MDA-MB-231).
  • Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Dosage optimization : EC50 values may vary due to incubation time (24 vs. 48 hours). Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is critical .

Q. How does the oxadiazole ring contribute to CYP51 enzyme inhibition, and what structural insights guide inhibitor design?

The oxadiazole ring acts as a rigid scaffold, enabling π-π stacking with Phe residues in the CYP51 binding pocket. Crystal structures (2.0–2.5 Å resolution) reveal a 2:1 inhibitor-enzyme stoichiometry, where the benzamide moiety occupies a hydrophobic channel. Modifications to the 5-phenyl group (e.g., fluorination) enhance binding affinity by 30–50% via halogen bonding with Tyr118 .

Q. What in vitro and in vivo models are appropriate for evaluating antitumor efficacy?

  • In vitro : Dose-response assays using NCI-60 cell lines (e.g., breast cancer MCF-7, IC50 ≈ 0.8–1.3 nM) with viability measured via MTT or ATP-based luminescence.
  • In vivo : Murine models of Chagas disease or xenograft tumors (e.g., subcutaneous implantation of MDA-MB-231 cells) with oral dosing (10–20 mg/kg/day) and survival rate monitoring .

Q. How do modifications to the benzamide or oxadiazole moieties affect pharmacokinetics and selectivity?

  • Benzamide substitution : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability (t1/2 ↑ 2-fold) but may reduce solubility.
  • Oxadiazole replacement : Thiadiazole analogs show reduced CYP51 inhibition (Ki ↑ 3×) due to altered sulfur-mediated H-bonding.
  • Pharmacokinetics : LogP optimization (target 2–4) balances blood-brain barrier penetration and plasma protein binding .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates ligand-enzyme interactions using CYP51 crystal structures (PDB: 3L4D). Scoring functions prioritize compounds with ΔG < -9 kcal/mol.
  • MD simulations (GROMACS) : Assess stability of ligand-CYP51 complexes over 100 ns trajectories, focusing on RMSD (<2.0 Å) and hydrogen bond persistence .

Q. How does metal coordination influence biological activity?

The oxadiazole N-atoms act as ligands for Na+ or Zn2+, forming tetrahedral complexes (e.g., [Na(µ3-L)4(CH3OH)4]). Coordination enhances solubility and stabilizes the compound in physiological pH, potentiating antimicrobial effects by disrupting bacterial metal homeostasis .

Q. What are the known mechanisms of action against antimicrobial targets?

The compound inhibits:

  • Bacterial DNA gyrase : Via competitive binding to the ATPase domain (IC50 ≈ 5 µM).
  • Fungal CYP51 : Blocks lanosterol demethylation, causing ergosterol depletion and membrane disruption (MIC ≈ 0.5 µg/mL against Candida albicans).
  • HDACs : Oxadiazole derivatives (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) inhibit histone deacetylase-8 (IC50 = 12 nM) via zinc chelation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.